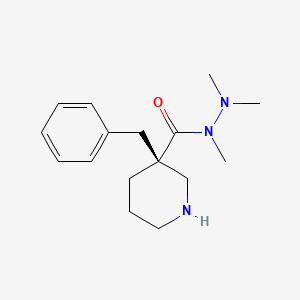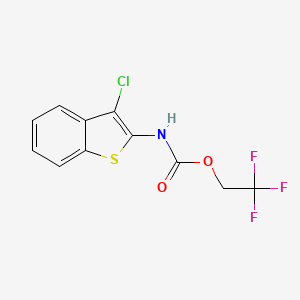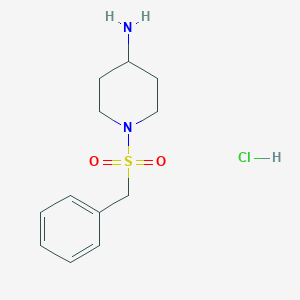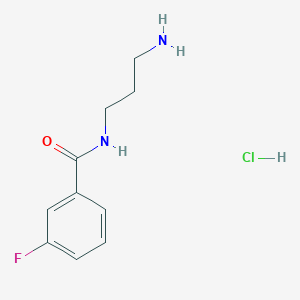
5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluoroaniline
Übersicht
Beschreibung
5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluoroaniline (FCT) is an organic compound belonging to the family of tetrazole derivatives. It is a versatile compound with a wide range of applications in chemical synthesis and scientific research. FCT is a useful reagent for the synthesis of various organic compounds, and its high reactivity and low toxicity make it an attractive choice for laboratory experiments. In addition, FCT has been studied for its potential applications in various scientific research fields, including drug design, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A novel compound incorporating a tetrazole ring, similar to the one of interest, was synthesized and characterized using various spectroscopic techniques. This process involved the synthesis of a quinoline derivative incorporating a tetrazole moiety, showcasing the compound's potential for further biological activity studies (Sureshkumar et al., 2017).
Biological Activity
Another study focused on imidazo[1,5-a]quinoxaline derivatives, which are structurally related to the compound of interest, demonstrating their affinity for the GABAA/benzodiazepine receptor. This suggests potential applications in neurological research and drug development (Tenbrink et al., 1994).
Electrochemical Studies
Electrochemical behaviors of compounds containing cyclopropyl and fluoro groups, similar to the compound , were investigated, highlighting their potential for electrochemical applications and further pharmacological studies (Srinivasu et al., 1999).
Drug Delivery Systems
The inclusion of cyclodextrins with 5-fluorouracil, for instance, demonstrates the potential of using similar fluorinated compounds in drug delivery systems to improve the bioavailability and therapeutic efficacy of pharmaceutical agents (Di Donato et al., 2016).
High Energy Materials
Research into high energy materials includes the synthesis of fluorodinitromethyl tetrazole derivatives, suggesting the utility of fluorinated tetrazoles in the development of energetic materials (Haiges & Christe, 2015).
Eigenschaften
IUPAC Name |
5-(5-cyclopropyltetrazol-1-yl)-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5/c11-8-4-3-7(5-9(8)12)16-10(6-1-2-6)13-14-15-16/h3-6H,1-2,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWTUZFIZOUQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=NN2C3=CC(=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B1523369.png)



![4-Oxa-7-azaspiro[2.5]octane hydrochloride](/img/structure/B1523378.png)


![3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1523381.png)
![4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1523382.png)



